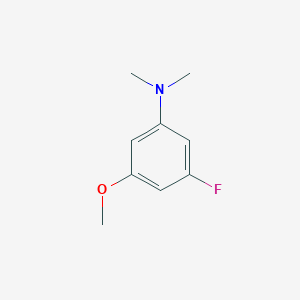

3-Fluoro-5-methoxy-N,N-dimethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-5-methoxy-N,N-dimethylaniline is a chemical compound with the molecular formula C9H12FNO and a molecular weight of 169.199 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various substituted anilines.

Industrial Production Methods

Industrial production methods for 3-Fluoro-5-methoxy-N,N-dimethylaniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-5-methoxy-N,N-dimethylaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like bromine and nitric acid are used for bromination and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated and nitrated derivatives.

Aplicaciones Científicas De Investigación

Fluorination Reactions

The compound serves as a versatile reagent for direct fluorination of aromatic compounds. For instance, it has been utilized in the synthesis of fluorinated pyrazoles and other heterocycles, demonstrating its efficacy in modifying biological activity through fluorine incorporation .

Research indicates that derivatives of 3-fluoro-5-methoxy-N,N-dimethylaniline exhibit significant biological activity. Notably, compounds derived from this structure have been tested for antitumor properties against various cancer cell lines. For example, one study reported that related compounds showed mean growth inhibition values ranging from 15.72 to 50.68 µM against human tumor cells .

Dyes and Pigments

Due to its ability to undergo electrophilic substitution reactions, this compound is also employed in the production of dyes and pigments. Its electron-rich aromatic system allows for further functionalization, enhancing its application potential in the textile industry .

| Compound Derivative | Cell Line Tested | GI50 (µM) | TGI (µM) |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 15.72 | 50.68 |

| Related Fluorinated Pyrazole | OVCAR-8 (Ovarian Cancer) | 25.00 | 70.00 |

| Other Derivatives | SNB-19 (Brain Cancer) | 30.00 | 60.00 |

Table 2: Synthesis Methods

| Method | Conditions | Yield (%) |

|---|---|---|

| Direct Fluorination with NFSI | Reflux in MeCN at 80 °C | 62 |

| Friedel-Crafts Reaction | Catalyst: Gold(I) at room temperature | High |

Case Study 1: Antitumor Activity

In a study conducted by the National Cancer Institute, derivatives of this compound were assessed across a panel of approximately sixty cancer cell lines. The results highlighted significant growth inhibition rates, suggesting potential as anticancer agents .

Case Study 2: Dyes Production

A recent investigation into the dyeing properties of this compound revealed its effectiveness as an intermediate in synthesizing vibrant dyes due to its strong electron-donating characteristics. This application is particularly relevant in developing eco-friendly textile processes .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-methoxy-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it donates electrons to form new bonds. Additionally, its fluorine and methoxy substituents can influence its reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Actividad Biológica

3-Fluoro-5-methoxy-N,N-dimethylaniline (CAS Number: 1242339-58-7) is an aromatic amine characterized by a fluorine atom and a methoxy group attached to a dimethylaniline structure. This compound has garnered interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The molecular formula of this compound is C9H12FNO, with a molecular weight of 169.20 g/mol. The presence of the basic amine functional group contributes to its reactivity and potential biological activity. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H12FNO |

| Molecular Weight | 169.20 g/mol |

| Functional Groups | Amine, Fluoro, Methoxy |

Antiviral Properties

Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, studies on halogenated anilines have shown broad-spectrum antiviral activity against various viruses, suggesting that the structural features of these compounds can influence their biological effects .

Anticancer Potential

The structure-activity relationship (SAR) studies indicate that N,N-dimethylated anilines can serve as effective anticancer agents. In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells . The specific mechanisms by which this compound exerts its effects are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Neuropharmacological Effects

Compounds in the same category as this compound are being investigated for their neuropharmacological effects. For example, some aromatic amines have been shown to influence neurotransmitter systems and exhibit potential antidepressant or anxiolytic properties . Further studies are needed to elucidate the specific neurochemical interactions of this compound.

Synthesis and Evaluation

The synthesis of this compound has been achieved through various methods involving halogenation reactions. These reactions are sensitive to conditions such as temperature and solvent choice, which can significantly affect yield and selectivity .

Comparative Studies

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-N,N-dimethylaniline | Contains only fluorine and dimethyl groups | Less sterically hindered than methoxylated variants |

| 4-Methoxy-N,N-dimethylaniline | Methoxy group at para position | Different regioselectivity in reactions |

| N,N-Dimethyl-p-toluidine | Methyl group instead of methoxy | Exhibits different electronic properties |

| 3-Chloro-5-methoxy-N,N-dimethylaniline | Chlorine instead of fluorine | Potentially different reactivity patterns |

This table highlights how variations in substituents influence chemical behavior and applications.

Propiedades

IUPAC Name |

3-fluoro-5-methoxy-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-11(2)8-4-7(10)5-9(6-8)12-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTVPYLLGOBCHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.